2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
2-Methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a heterocyclic compound featuring a benzoxadiazocine core fused with a bicyclic methano bridge. The structure includes a thione (C=S) group at position 4, a methyl group at position 2, and a nitro substituent at position 6.
Properties
IUPAC Name |
9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-11-5-8(12-10(18)13-11)7-4-6(14(15)16)2-3-9(7)17-11/h2-4,8H,5H2,1H3,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOIXZOHYYHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxadiazocines and features multiple functional groups that influence its reactivity and biological interactions. Its molecular formula is with a molecular weight of 278.34 g/mol. The presence of a nitro group and thione functionality is particularly significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-methyl-8-nitro-benzoxadiazocine exhibit notable antimicrobial properties. A study on related tetrahydro-benzoxadiazocines found that they were more active against Gram-negative bacteria compared to Gram-positive bacteria and showed weak antifungal activity .
Comparative Antimicrobial Activity
| Compound | Activity Against Gram-Negative | Activity Against Gram-Positive | Antifungal Activity |
|---|---|---|---|
| 2-Methyl-8-nitro-benzoxadiazocine | High | Moderate | Low |
| Sulfadiazine Sodium | Moderate | High | Moderate |
| Norfloxacin | High | Low | Low |
The mechanisms by which 2-methyl-8-nitro-benzoxadiazocine exerts its biological effects are not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in redox reactions within microbial cells, leading to oxidative stress and subsequent cell death. Additionally, the thione group may interact with thiol-containing enzymes or proteins, disrupting normal cellular functions.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of benzoxadiazocines exhibited significant antibacterial activity against various strains of Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL .
- Cytotoxicity : Preliminary cytotoxicity assays indicated that the compound may also possess anticancer properties. In studies involving human cancer cell lines, it was observed that doses above 10 µM led to significant cell death, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The nitro group in the target compound (position 8) is strongly electron-withdrawing, likely enhancing the electrophilicity of the thione group compared to bromo or methoxy derivatives .
Synthetic Pathways :
- Thione formation in related compounds (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione) often involves P₂S₅-mediated thionation of ketones . The target compound may follow a similar route, though direct evidence is lacking.
The nitro group in the target compound may confer unique interactions with nitroreductases or oxidative stress pathways, differentiating it from halogenated analogs .
Physicochemical Properties (Hypothetical Comparison)
Research and Commercial Availability
- Most analogs (e.g., sc-492059, sc-492233) are available from Santa Cruz Biotechnology in 5 mg quantities, priced at $120–$380, indicating their use in exploratory research .
- No direct data on the target compound’s synthesis or applications are available in the provided evidence, suggesting it may be a novel or less-studied derivative.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione be optimized?
- Methodology : Reaction parameters such as temperature, solvent, and stoichiometry significantly impact yield. For example:
- Catalyst selection : Phosphorus pentasulfide (P₂S₅) in tetrahydrofuran (THF) at room temperature efficiently converts oxazinones to thiones .
- Purification : Recrystallization from aqueous ethanol (50%) improves purity, as demonstrated in thiosemicarbazone syntheses .
- Monitoring : Thin-layer chromatography (TLC) with hexane/EtOH (1:1) can track reaction progress .
- Table 1 : Synthesis Optimization Strategies
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | P₂S₅ in THF, 45 min stirring | |
| Solvent System | Ethanol reflux with KOH | |
| Purification | Recrystallization (aqueous ethanol) |
Q. What are the key spectroscopic techniques for characterizing this compound?
- Methodology :
- ¹H NMR : Assign peaks for methyl, nitro, and methano groups in DMSO-d₆ (e.g., δ 3.86 ppm for methoxy in analogous compounds) .
- Melting Point : Compare observed values (e.g., 217.5–220°C for structurally similar solids) to literature to confirm identity .
- TLC : Use Rf values (e.g., 0.62 in hexane/EtOH) to verify purity .
Advanced Research Questions
Q. How can contradictions in reported melting points or NMR data be resolved?
- Methodology :
- Empirical validation : Repeat syntheses under controlled conditions (e.g., stoichiometric P₂S₅ ratios ).
- Cross-validation : Combine X-ray crystallography with DFT calculations to resolve structural ambiguities .
- Error analysis : Assess impurities via HPLC or mass spectrometry if discrepancies persist .
Q. What computational approaches predict the reactivity of the thione group in this compound?
- Methodology :
- DFT calculations : Model electron density around the thione sulfur to predict nucleophilic attack sites.
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. How can side reactions during synthesis be minimized?
- Methodology :
- Stoichiometric control : Avoid excess carbon disulfide (CS₂) to prevent byproducts like disulfides .
- Temperature modulation : Reflux at 80°C (ethanol) optimizes hydrazide formation without decomposition .
Data Contradiction Analysis
Q. What strategies address inconsistent biological activity data in related compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
